molecular formula C13H7F3N4O B2430531 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318517-78-1

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2430531
CAS No.: 318517-78-1
M. Wt: 292.221
InChI Key: PDLYKEAMCLPIFT-UHFFFAOYSA-N
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Description

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyanophenoxy group, a trifluoromethyl group, and a pyrazole ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-cyanophenol with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N4O/c1-20-12(10(7-18)11(19-20)13(14,15)16)21-9-4-2-8(6-17)3-5-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLYKEAMCLPIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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